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Executive Summary
Monoclonal antibodies (mAbs) targeting the CD122 receptor, also known as the interleukin-2

receptor beta subunit (IL-2Rβ), represent a pivotal advancement in immunotherapy. CD122 is a

shared component of the intermediate-affinity receptors for both IL-2 and IL-15, cytokines

crucial for the regulation, proliferation, and function of a wide range of immune cells.[1][2][3]

The strategic targeting of CD122 allows for the fine-tuning of immune responses, presenting a

versatile therapeutic approach for both cancer and autoimmune diseases.[4] This guide

elucidates the core mechanisms of action of anti-CD122 mAbs, detailing their effects on

immune cell populations, the underlying signaling pathways, and the experimental

methodologies used to characterize their function.

Introduction: The Central Role of CD122 in Immunity
CD122 is a transmembrane protein essential for the signaling of IL-2 and IL-15.[5] It forms a

receptor complex with the common gamma chain (γc or CD132) to create the intermediate-

affinity IL-2/IL-15 receptor. This dimeric receptor is constitutively expressed on Natural Killer

(NK) cells and memory CD8+ T cells. The addition of the CD25 subunit (IL-2Rα) forms the

high-affinity trimeric receptor for IL-2, which is prominently expressed on regulatory T cells

(Tregs) and activated conventional T cells (Tconv).
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This differential expression of receptor subunits is the foundation of the nuanced role of the IL-

2/IL-15 pathway.

High-affinity IL-2R (CD25/CD122/CD132): Crucial for the survival and function of

immunosuppressive Tregs.

Intermediate-affinity IL-2R/IL-15R (CD122/CD132): Essential for the proliferation and

cytotoxic function of effector CD8+ T cells and NK cells.

Anti-CD122 mAb therapy exploits this differential expression to selectively modulate immune

cell populations, either stimulating an anti-tumor response or suppressing autoimmune activity.

Core Mechanism of Action of Anti-CD122 mAbs
Anti-CD122 mAbs can be engineered to function as antagonists, agonists, or biased agonists,

each with a distinct mechanism of action.

Antagonistic Anti-CD122 mAbs
Antagonistic antibodies block the binding of IL-2 and IL-15 to the CD122 subunit, thereby

inhibiting downstream signaling. This blockade has a profound impact on specific immune cell

populations.

Selective Depletion of Pathogenic Cells: In autoimmune contexts like Type 1 Diabetes (T1D),

anti-CD122 antagonists preferentially ablate pathogenic NK cells and memory CD8+ T cells,

which rely on IL-15 signaling via the intermediate-affinity receptor.

Preservation of Regulatory T cells (Tregs): Tregs, which highly express the trimeric high-

affinity IL-2 receptor (containing CD25), are less affected by CD122 blockade in the

presence of IL-2. The high affinity conferred by CD25 allows for effective IL-2 signaling even

when the antibody competes for CD122 binding. This selective pressure shifts the immune

balance towards regulation and tolerance.

Inhibition of Pro-inflammatory Cytokines: CD122 blockade suppresses the production of IFN-

γ by islet immune cells and can inhibit the conversion of Th17 cells into more pathogenic Th1

cells.
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CD122-Biased Agonists
In oncology, the goal is to stimulate anti-tumor immunity. CD122-biased agonists, such as

bempegaldesleukin (NKTR-214), are engineered forms of IL-2 with polyethylene glycol (PEG)

chains that sterically hinder binding to CD25.

Preferential Effector Cell Activation: By avoiding the high-affinity CD25 receptor on Tregs,

these molecules preferentially signal through the CD122/CD132 dimer on CD8+ T cells and

NK cells.

Altered Immune Cell Ratio: This biased signaling leads to a dramatic expansion of tumor-

infiltrating CD8+ effector T cells and NK cells, with minimal expansion of immunosuppressive

Tregs. In preclinical models, this resulted in a CD8+ T cell to Treg ratio of 450:1 in the tumor

microenvironment.

Synergy with Checkpoint Inhibitors: The increased presence of cytotoxic lymphocytes within

the tumor sensitizes it to other immunotherapies, showing strong synergy with checkpoint

inhibitors like anti-PD-1.

Depleting Anti-CD122 mAbs
Some anti-CD122 mAbs are designed to deplete specific cell populations. For example, certain

clones can target and eliminate suppressive CD8+CD122+ T cells. These regulatory CD8+ T

cells can inhibit anti-tumor immunity, and their removal enhances the efficacy of cancer

vaccines and other immunotherapies.

Signaling Pathways Modulated by Anti-CD122
Therapy
Binding of IL-2 or IL-15 to the CD122/CD132 receptor complex activates Janus kinases JAK1

and JAK3. These kinases phosphorylate tyrosine residues on the cytoplasmic tail of CD122,

creating docking sites for downstream signaling molecules, primarily STAT5 (Signal Transducer

and Activator of Transcription 5). Phosphorylated STAT5 (pSTAT5) dimerizes, translocates to

the nucleus, and promotes the transcription of genes essential for cell proliferation, survival,

and function. Anti-CD122 mAbs directly interfere with this cascade.
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IL-2/IL-15 Receptor Signaling Pathway
The diagram below illustrates the canonical IL-2/IL-15 signaling pathway and the points of

intervention for different anti-CD122 mAb modalities.
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Caption: IL-2/IL-15 signaling pathway and points of mAb intervention.

Quantitative Data Summary
The efficacy and mechanism of anti-CD122 mAbs are underpinned by quantitative biophysical

and cellular metrics.
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Parameter
Antibody/Mole
cule Type

Target Cells Value/Effect Reference

Receptor Binding

Affinity (Kd)
IL-2

High-Affinity IL-

2R (CD25+)
~10-11 M

IL-2
Intermediate-

Affinity IL-2R
~10-9 M

IL-2
Low-Affinity IL-

2R (CD25 only)
~10-8 M

Cellular Ratios
Bempegaldesleu

kin (NKTR-214)

Tumor

Microenvironmen

t

450:1 (CD8+ T

cells : Tregs)

pSTAT5

Inhibition

Anti-CD122 mAb

(ChMBC7)

Tregs (IL-2

Stimulated)

No significant

inhibition of

pSTAT5

Anti-CD122 mAb

(ChMBC7)

Tregs (IL-15

Stimulated)

Suppressed

pSTAT5

Anti-CD122 mAb

(ChMBC7)

NK & CD8+ T

cells (IL-15 Stim)

Suppressed

pSTAT5

Cell Depletion
Anti-CD122 mAb

(5H4)

Splenic

CD8+CD122+ T

cells

~30-40%

depletion 3 days

post-treatment

Clinical Trial

Data

Murine Mikβ1

(anti-CD122)

T-LGL Leukemia

Patients

>95% saturation

of CD122 on

leukemic cells

Murine Mikβ1

(anti-CD122)

T-LGL Leukemia

Patients

Down-

modulation of

CD122 in 7

patients

Key Experimental Protocols
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Characterizing the mechanism of action of anti-CD122 mAbs requires a suite of immunological

assays. Detailed below are foundational protocols for assessing immune cell phenotype and

function.

Protocol: Immune Cell Phenotyping by Flow Cytometry
This protocol provides a framework for identifying and quantifying immune cell populations

(e.g., Tregs, Tconv, NK cells) in blood or tissue following anti-CD122 mAb treatment.

Objective: To determine the relative and absolute counts of lymphocyte subsets.

Materials:

Single-cell suspension from peripheral blood (PBMCs) or lymphoid tissue (e.g., spleen).

Phosphate-Buffered Saline (PBS).

FACS Buffer (PBS + 2% FBS).

Fc Block (e.g., anti-CD16/32 for mouse, Human TruStain FcX™ for human).

Fluorochrome-conjugated antibodies (e.g., anti-CD4, anti-CD8, anti-CD25, anti-FoxP3, anti-

NK1.1, anti-CD122).

Live/Dead fixable viability dye.

FoxP3 staining buffer set (for intracellular staining).

Flow cytometer.

Procedure:

Cell Preparation: Prepare a single-cell suspension from blood or tissue. If using whole blood,

perform red blood cell (RBC) lysis. Wash cells and resuspend in FACS buffer to a

concentration of 1 x 107 cells/mL.

Fc Receptor Blockade: Incubate cells with Fc Block for 10-15 minutes on ice to prevent non-

specific antibody binding.
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Surface Staining: Add the cocktail of surface-marker antibodies and the viability dye to the

cells. Incubate for 30 minutes at 4°C in the dark.

Washing: Wash the cells twice with 2 mL of FACS buffer, centrifuging at 400-600 x g for 5

minutes.

Fixation and Permeabilization (for Intracellular Staining): If staining for intracellular markers

like FoxP3, resuspend the cells in Fixation/Permeabilization buffer. Incubate for 30-60

minutes at 4°C.

Intracellular Staining: Wash the fixed/permeabilized cells with Permeabilization Buffer. Add

the anti-FoxP3 antibody and incubate for at least 30 minutes at 4°C in the dark.

Final Wash and Acquisition: Wash cells with Permeabilization Buffer and then resuspend in

FACS buffer. Acquire data on a flow cytometer.

Analysis: Gate on live, single cells, then identify cell populations based on marker expression

(e.g., Tregs as CD4+CD25+FoxP3+).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15138354?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


start_end process decision io Start: Single-Cell
Suspension

Fc Receptor Block

Surface Marker & Viability
Staining (30 min, 4°C)

Wash Cells

Intracellular
Staining?

Fix & Permeabilize

Yes

Acquire on
Flow Cytometer

NoIntracellular Marker
Staining (e.g., FoxP3)

Wash Cells

Data Analysis:
Gating & Quantification

End: Cell Population
Data

Click to download full resolution via product page

Caption: Experimental workflow for immune cell phenotyping by flow cytometry.

Protocol: In Vitro T Cell Suppression Assay
This assay measures the ability of Tregs to suppress the proliferation of conventional

"responder" T cells (Tresp), a key functional readout affected by anti-CD122 therapy.
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Objective: To quantify the suppressive function of Treg populations.

Materials:

Purified Tregs (e.g., CD4+CD25+) and Responder T cells (Tresp, e.g., CD4+CD25-).

Cell proliferation dye (e.g., CellTrace Violet or CFSE).

T cell activation stimulus (e.g., anti-CD3/CD28 beads or soluble antibodies with APCs).

Complete RPMI medium.

96-well U-bottom plate.

Anti-CD122 mAb or isotype control.

Procedure:

Cell Preparation: Isolate Treg and Tresp populations via magnetic cell sorting or FACS.

Tresp Labeling: Label the Tresp cells with a proliferation dye according to the manufacturer's

protocol. This dye is diluted with each cell division, allowing for tracking of proliferation by

flow cytometry.

Co-culture Setup: In a 96-well plate, culture a fixed number of labeled Tresp cells (e.g., 1 x

104) alone (positive control for proliferation) or with decreasing numbers of Tregs (e.g., at

ratios of 1:1, 1:2, 1:4, 1:8 Treg:Tresp).

Treatment: Add the anti-CD122 mAb or isotype control to designated wells at the desired

concentration.

Stimulation: Add the T cell activation stimulus to all wells.

Incubation: Culture the cells for 3-5 days at 37°C, 5% CO2.

Analysis: Harvest cells and analyze by flow cytometry. Gate on the Tresp population and

measure the dilution of the proliferation dye.
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Calculation: The percentage of suppression is calculated by comparing the proliferation of

Tresp cells in the presence of Tregs to the proliferation of Tresp cells alone.

Conclusion and Future Directions
Anti-CD122 monoclonal antibody therapy offers a powerful and versatile tool for

immunomodulation. By targeting a shared receptor subunit, these therapies can either dampen

pathogenic immune responses in autoimmunity or amplify cytotoxic effector functions to

combat cancer. Antagonistic mAbs achieve their effect by selectively starving NK and memory

CD8+ T cells of essential IL-15 signals while largely sparing Tregs. Conversely, CD122-biased

agonists preferentially activate these same effector populations, creating a highly inflammatory

tumor microenvironment conducive to tumor rejection. The continued development of these

agents, including novel antibody formats and combination strategies, holds immense promise

for treating a wide spectrum of human diseases. Future research will focus on refining the

selective properties of these molecules, understanding resistance mechanisms, and identifying

biomarkers to guide patient selection for these targeted immunotherapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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